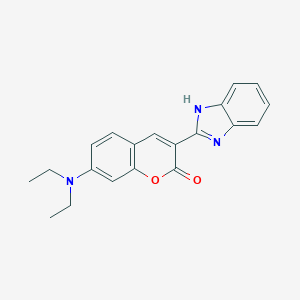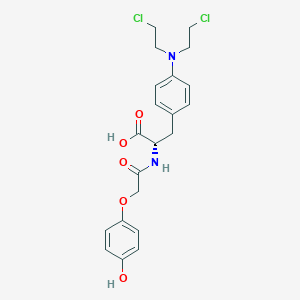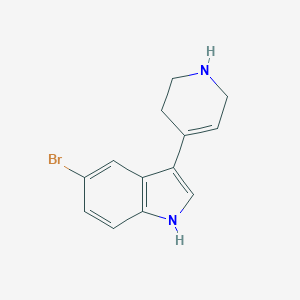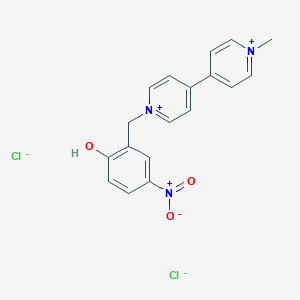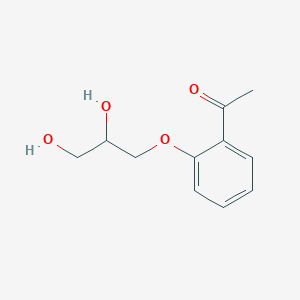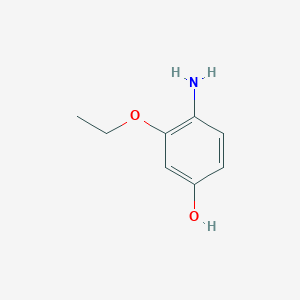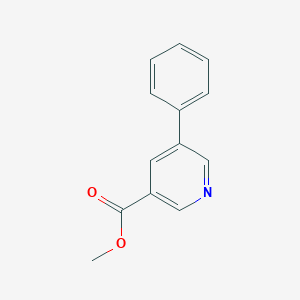
Methyl 5-phenylnicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of specific reagents and conditions. For example, the synthesis of a Schiff base crystal was achieved using spectroscopic techniques and X-ray diffraction, highlighting the importance of these methods in confirming the structure of synthesized compounds . Similarly, a one-pot synthesis method was described for methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, which shows the efficiency of such approaches in organic synthesis .
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of compounds. The crystal structure of a synthesized compound can reveal important information about its molecular geometry and intermolecular interactions, such as hydrogen bonds and π-stacking . These interactions are crucial for understanding the stability and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of organic compounds can be influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in chemical reactions. The papers provided do not directly discuss the chemical reactions of Methyl 5-phenylnicotinate, but they do explore the reactivity of similar compounds through spectroscopic studies and theoretical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. Techniques such as vibrational analysis, Mulliken population analysis, and frontier molecular orbitals are used to predict properties like non-linear optical (NLO) effects, which are important for materials science applications . Additionally, molecular modeling can provide insights into the potential orientations of atoms within a molecule, which is important for understanding its physical properties .
Aplicaciones Científicas De Investigación
Pest Management
Methyl isonicotinate, a compound closely related to Methyl 5-phenylnicotinate, is extensively studied for its applications in thrips pest management. It acts as a non-pheromone semiochemical, effectively luring thrips into traps in both greenhouse and field settings. This compound has been shown to increase trap capture of various thrips species, making it a valuable tool in pest management strategies like mass trapping, lure and kill, and as a behavioral synergist with insecticides (Teulon et al., 2017).
Chemical Synthesis and Biological Activity
Methyl 5-formylnicotinate, a derivative of Methyl 5-phenylnicotinate, is synthesized and used in various chemical reactions to produce compounds with potential biological activities. These compounds include 3-methoxycarbonyl-2-piperideines and their transformation into isoquinuclidines, highlighting the versatility of Methyl 5-phenylnicotinate derivatives in synthetic chemistry (Wenkert et al., 1970).
DNA Binding and Cancer Research
Studies on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, closely related to Methyl 5-phenylnicotinate, have shown variations in cytotoxicities against cancer cell lines. These studies provide insights into the relationship between molecular structure and biological activity, indicating potential applications in cancer research and treatment (Brodie et al., 2004).
Spectroscopic Characterization
Methyl 5-phenylnicotinate derivatives have been characterized using spectroscopic methods, contributing to the understanding of their structural and electronic properties. This information is crucial for various applications, including the design of new materials and drugs (Amiri et al., 2016).
Epigenetic Research
Methyl 5-phenylnicotinate derivatives are used in studies focusing on DNA methylation, an important aspect of epigenetic research. These studies contribute to our understanding of gene regulation and are particularly relevant in the field of developmental biology and cancer research (Booth et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJQNNSSJBPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602513 | |
| Record name | Methyl 5-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenylnicotinate | |
CAS RN |
10177-13-6 | |
| Record name | Methyl 5-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-phenylnicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



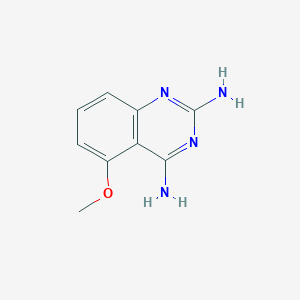
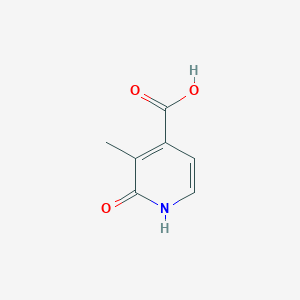
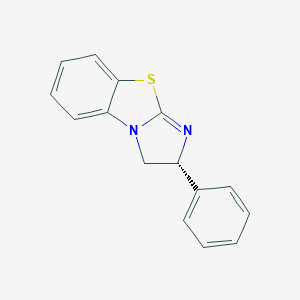
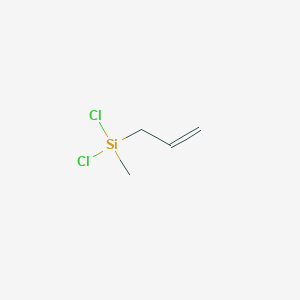
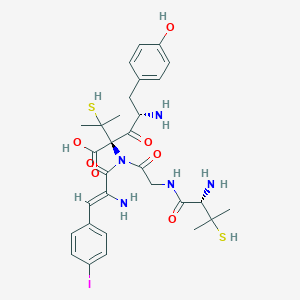
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
